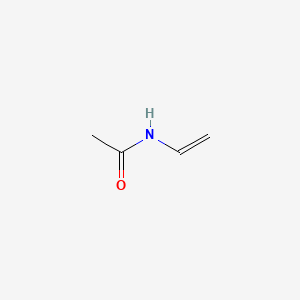

N-Vinylacetamide

Cat. No. B7823231

M. Wt: 85.10 g/mol

InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06166253

Procedure details

To 7869 kg of a recovered acetal solution comprising 74.4 wt % dimethylacetal, 13.8 wt % methanol, 7.5 wt % acetaldehyde, 3.3 wt % methyl acetate and 1 wt % water obtained in the water separation step described below and 144 kg of methanol obtained in the N-vinylacetamide concentration step described below, there was added an additional 15 kg of methanol, and then 212 kg of recycled solution comprising 11.0 wt % acetamide, 54.4 wt % N-vinylacetamide, 32.2 wt % N-(1-methoxyethyl)acetamide and 2.4 wt % of other components obtained by the filtrate recovery step described below, 239 kg of acetamide and 165 kg of acetaldehyde were added thereto and thoroughly mixed to prepare a reaction starting solution. The molar ratio of the N-vinylacetamide and the N-(1-methoxyethyl)acetamide, acetamide, acetal, acetaldehyde, water and methanol in the mixture was 1:0.28:3.14:46.4:12.3:3.64:27.8. In terms of "moieties" the proportion was "amide":"ethylidene":"methoxy":"water"=1:13.2:26.6:3.5. Of this starting material, 450 L was fed each hour through the top of a reactor filled with 150 L of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark). Warm water at 40° C. was poured over the jacket of the reactor to maintain a reaction temperature of 40° C. The reaction results were calculated based on quantitative analysis by gas chromatography, after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor. Based on the reaction results, the N-(1-methoxyethyl)acetamide yield (with respect to acetamide+N-(1-methoxyethyl)acetamide+N-vinylacetamide) was 88.0%, and the ethylidene bisacetamide yield as a reaction by-product (calculated on the same standard as the N-(1-methoxyethyl)acetamide yield) was 4.0%.

[Compound]

Name

acetal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

recycled solution

Quantity

212 kg

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:4])(=[O:3])[CH3:2].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].C(=O)C>O.CO>[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[C:1]([NH2:4])(=[O:3])[CH3:2].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6] |f:7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

Step Two

[Compound]

|

Name

|

acetal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step Four

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

15 kg

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Ten

[Compound]

|

Name

|

recycled solution

|

|

Quantity

|

212 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)NC(C)=O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

239 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

Step Fifteen

|

Name

|

|

|

Quantity

|

165 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)NC(C)=O

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the filtrate recovery step

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thoroughly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare a reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Of this starting material, 450 L was fed each hour through the top of a reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with 150 L of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)NC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)N.COC(C)NC(C)=O.C(=C)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |